11-Methoxy-11-oxoundecanoic acid CAS number 3927-60-4
11-Methoxy-11-oxoundecanoic acid CAS number 3927-60-4
An In-depth Technical Guide to 11-Methoxy-11-oxoundecanoic Acid (CAS 3927-60-4)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 11-Methoxy-11-oxoundecanoic acid, also known as Undecanedioic acid monomethyl ester. As a bifunctional molecule featuring both a terminal carboxylic acid and a methyl ester, this compound serves as a versatile intermediate and building block in various fields of chemical synthesis, from polymer science to pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, applications, and handling.
Core Molecular Identity and Physicochemical Properties
11-Methoxy-11-oxoundecanoic acid is a C12 linear dicarboxylic acid monoester.[1][2] The presence of two distinct functional groups at either end of a long aliphatic chain is central to its utility, allowing for selective chemical modifications and incorporation into larger molecular architectures. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3927-60-4 | [1][3][4] |
| Molecular Formula | C₁₂H₂₂O₄ | [1][2] |
| Molecular Weight | 230.30 - 230.31 g/mol | [1][2] |
| IUPAC Name | 11-methoxy-11-oxoundecanoic acid | [1][4] |
| Synonyms | Undecanedioic acid, monomethyl ester; Methyl hydrogen hendecanedioate | [2][5] |
| Appearance | White to off-white solid; may also be a colorless liquid | [2][5] |
| Boiling Point | 165.5-167.5 °C (at 2 Torr) | [5] |
| Purity | Commercially available in purities of 95%, 97%, and up to 99.42% | [1][2][4] |
| Storage | Store sealed in a dry environment at room temperature. | [2][4] |
| InChI Key | JAELIPKEGUQPKD-UHFFFAOYSA-N | [4] |
| SMILES | O=C(O)CCCCCCCCCC(OC)=O | [1] |
Synthesis, Reactivity, and Mechanistic Considerations
The strategic value of 11-Methoxy-11-oxoundecanoic acid lies in the differential reactivity of its two functional groups.
Synthetic Pathways
While specific high-yield preparations are often proprietary, a primary route to this compound is the selective mono-esterification of undecanedioic acid . Undecanedioic acid itself is increasingly sourced from renewable feedstocks, such as ricinoleic acid (derived from castor oil), via chemo-enzymatic processes.[6][7] This "green chemistry" approach enhances its appeal in sustainable manufacturing.[6][7]
The synthesis workflow can be conceptualized as follows:
-
Starting Material: Undecanedioic acid (HOOC-(CH₂)₉-COOH).[8]
-
Esterification: Reaction with methanol in the presence of an acid catalyst. By controlling stoichiometry (using a large excess of the diacid to methanol) and reaction conditions, the formation of the diester can be minimized, favoring the desired mono-ester product.
-
Purification: Separation of the monoester from unreacted diacid and the diester byproduct is typically achieved through chromatographic methods or fractional distillation under reduced pressure.
Core Reactivity
The utility of this molecule stems from its ability to act as a heterobifunctional linker. The carboxylic acid and methyl ester groups can be addressed with orthogonal reaction strategies.
-
The Carboxylic Acid Terminus: This site is readily available for reactions such as:
-
Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, DCC) to form amide bonds. This is fundamental for building polyamide structures or attaching the molecule to amine-containing substrates.
-
Esterification: Reaction with alcohols to form diesters.
-
Reduction: Conversion to a primary alcohol using reducing agents like LiAlH₄ or BH₃.
-
-
The Methyl Ester Terminus: This group is generally less reactive than the free carboxylic acid. It can be:
-
Hydrolyzed: Converted back to the carboxylic acid under basic (saponification) or acidic conditions, regenerating the parent undecanedioic acid.
-
Transesterified: Reacted with a different alcohol in the presence of a catalyst.
-
Amidated: Can react directly with amines at elevated temperatures, though this is less facile than activating the carboxylic acid.
-
The following diagram illustrates the primary reaction pathways available for this molecule.
Caption: Key reaction pathways for 11-Methoxy-11-oxoundecanoic acid.
Applications in Drug Development and Material Science
The unique structure of this compound makes it a valuable intermediate in several high-performance applications.
Pharmaceutical and Medicinal Chemistry
In drug discovery, long-chain bifunctional molecules are critical as linkers or spacers . 11-Methoxy-11-oxoundecanoic acid can be used to connect a pharmacophore to a targeting moiety, a solubilizing group, or a carrier molecule.[9][10] The nine-carbon methylene chain provides a flexible, lipophilic spacer that can be crucial for achieving the optimal distance and orientation between two conjugated molecular entities, potentially improving pharmacokinetic properties or reducing steric hindrance.[10]
Polymer Chemistry
This molecule is an ideal AB-type monomer for synthesizing specialty polymers. The parent compound, undecanedioic acid, is used to produce high-performance polyamides like Nylon-13,13, which are noted for low moisture absorption and excellent mechanical properties. By analogy, 11-Methoxy-11-oxoundecanoic acid can be used in step-growth polymerizations. For instance, after converting the carboxylic acid to an amine via a Curtius or Hofmann rearrangement, the resulting amino-ester could be polymerized to form a polyamide-11 derivative.[11] Such polymers are valuable in engineering plastics, automotive components, and industrial fibers where durability and dimensional stability are paramount.
Fragrances and Lubricants
Dicarboxylic acids and their esters are precursors in the synthesis of macrocyclic musks and high-performance lubricants.[5] The esters of undecanedioic acid, for example, are employed as low-temperature plasticizers and synthetic lubricants. 11-Methoxy-11-oxoundecanoic acid serves as a direct intermediate for creating these specialized diesters and other derivatives used in the fragrance and lubricant industries.[5]
Analytical and Spectroscopic Profile
Characterization of 11-Methoxy-11-oxoundecanoic acid relies on standard spectroscopic techniques. Supplier certificates of analysis confirm its structure is consistent with ¹H NMR and LCMS data.[2]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet around 3.6-3.7 ppm corresponding to the three protons of the methoxy group (-OCH₃). The long methylene chain will produce a series of multiplets between approximately 1.2 and 1.6 ppm. The two methylene groups alpha to the carbonyls (at C2 and C10) will appear as distinct triplets further downfield, typically around 2.2-2.4 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the methoxy carbon around 51-52 ppm. The carbonyl carbons of the ester and carboxylic acid will be distinct, appearing in the 174-180 ppm range. The methylene carbons will populate the 24-34 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of both functional groups. A very broad peak centered around 3000 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid. Two distinct C=O stretching absorptions will be visible: a sharp peak around 1740 cm⁻¹ for the ester carbonyl and another sharp peak around 1710 cm⁻¹ for the carboxylic acid carbonyl.[12]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 230.3).
Safety, Handling, and Storage Protocol
Proper handling of 11-Methoxy-11-oxoundecanoic acid is essential in a laboratory setting. The compound is classified as harmful and an irritant.[3][4]
Hazard Identification (GHS Classification)
Recommended Handling Procedures
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[3][13]
-
Personal Protective Equipment (PPE): Wear protective gloves (inspect prior to use), chemical safety goggles or a face shield, and a lab coat.[3][13]
-
Hygiene: Avoid breathing dust, fumes, or vapors.[3][13] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]
-
Spill Response: In case of a spill, evacuate the area. Collect the material using a liquid-binding agent or by sweeping up the solid, avoiding dust generation.[3] Dispose of contaminated material in accordance with local regulations.[3]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[3][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[3]
Storage
The compound should be stored in a tightly closed container in a dry, well-ventilated place at room temperature.[4][14]
Representative Experimental Workflow: Amide Synthesis
To illustrate the practical utility of this reagent, the following section details a generalized, self-validating protocol for the synthesis of an amide derivative, a common step in both pharmaceutical and polymer applications.
Protocol: Synthesis of N-benzyl-11-methoxy-11-oxoundecanamide
This procedure describes the coupling of the carboxylic acid terminus with benzylamine.
Step 1: Reagent Preparation and Reaction Setup
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 11-Methoxy-11-oxoundecanoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator like Hydroxybenzotriazole (HOBt, 1.1 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
Step 2: Amine Addition and Reaction
-
To the activated mixture, add benzylamine (1.1 eq) dropwise via syringe. If the amine is a hydrochloride salt, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) must be added.
-
Allow the reaction to stir at room temperature.
Step 3: In-Process Monitoring (Self-Validation)
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A successful reaction is indicated by the consumption of the starting carboxylic acid and the appearance of a new, less polar product spot (on silica TLC). LC-MS analysis should confirm the appearance of a peak with the expected mass of the product.
Step 4: Aqueous Workup and Extraction
-
Once the reaction is complete, quench the mixture by adding water.
-
If using an immiscible solvent like dichloromethane, transfer the mixture to a separatory funnel. Wash sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, then with a mild base (e.g., saturated NaHCO₃) to remove unreacted starting material and HOBt, and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Step 5: Purification and Characterization
-
Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent to yield the final product.
-
Confirm the structure and purity of the N-benzyl-11-methoxy-11-oxoundecanamide using NMR, IR, and high-resolution mass spectrometry.
Caption: Experimental workflow for a representative amidation reaction.
Conclusion
11-Methoxy-11-oxoundecanoic acid (CAS 3927-60-4) is a highly valuable and versatile chemical intermediate. Its bifunctional nature, combined with a long aliphatic chain, provides a unique platform for constructing complex molecules with tailored properties. For professionals in drug development, it serves as a flexible linker, while in material science, it is a key monomer for producing high-performance polymers. A thorough understanding of its reactivity, analytical profile, and safety protocols is crucial for leveraging its full potential in research and industrial applications.
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